molecular formula C15H14ClNO3S B11993117 4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzamide

4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzamide

Cat. No.: B11993117
M. Wt: 323.8 g/mol
InChI Key: YXFZDLOHYQQSOV-UHFFFAOYSA-N
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Description

N-(4-chlorobenzoyl)-2,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a 4-chlorobenzoyl group attached to a 2,5-dimethylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzoyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,5-dimethylbenzenesulfonamide. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of N-(4-chlorobenzoyl)-2,5-dimethylbenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniform reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzoyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorobenzoyl group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonamide and 4-chlorobenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, replacing chlorine with an amine yields the corresponding amide.

    Oxidation: Oxidation products include sulfonic acids.

    Reduction: Reduction products include the corresponding alcohols or amines.

    Hydrolysis: Hydrolysis yields 4-chlorobenzoic acid and the corresponding sulfonamide.

Scientific Research Applications

N-(4-chlorobenzoyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzoyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzoyl chloride: A precursor in the synthesis of N-(4-chlorobenzoyl)-2,5-dimethylbenzenesulfonamide.

    4-chloro-N-(4-methoxyphenyl)benzamide: Another sulfonamide with similar structural features.

    Benzoyl chloride: A related compound with a benzoyl group instead of a 4-chlorobenzoyl group.

Uniqueness

N-(4-chlorobenzoyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of both a 4-chlorobenzoyl group and a 2,5-dimethylbenzenesulfonamide moiety. This combination imparts specific chemical and biological properties that are distinct from other related compounds.

Properties

Molecular Formula

C15H14ClNO3S

Molecular Weight

323.8 g/mol

IUPAC Name

4-chloro-N-(2,5-dimethylphenyl)sulfonylbenzamide

InChI

InChI=1S/C15H14ClNO3S/c1-10-3-4-11(2)14(9-10)21(19,20)17-15(18)12-5-7-13(16)8-6-12/h3-9H,1-2H3,(H,17,18)

InChI Key

YXFZDLOHYQQSOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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